molecular formula C10H18O3 B2851459 (1R,2R)-2-[(oxolan-3-yl)methoxy]cyclopentan-1-ol CAS No. 2166502-25-4

(1R,2R)-2-[(oxolan-3-yl)methoxy]cyclopentan-1-ol

Cat. No.: B2851459
CAS No.: 2166502-25-4
M. Wt: 186.251
InChI Key: GXVWLACYAVWWDL-VXRWAFEHSA-N
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Description

(1R,2R)-2-[(Oxolan-3-yl)methoxy]cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a methoxy-linked oxolane (tetrahydrofuran) substituent at the 2-position. Its stereochemistry (1R,2R) is critical for its physicochemical and biological properties. The oxolane moiety enhances solubility due to its oxygen heterocycle, while the cyclopentanol backbone provides rigidity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

(1R,2R)-2-(oxolan-3-ylmethoxy)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-2-1-3-10(9)13-7-8-4-5-12-6-8/h8-11H,1-7H2/t8?,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVWLACYAVWWDL-VXRWAFEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2CCOC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2CCOC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Synthesis Yield (If Reported) Key Applications/Properties
(1R,2R)-2-[(Oxolan-3-yl)methoxy]cyclopentan-1-ol C₉H₁₆O₃ 172.23 Oxolanylmethoxy Not explicitly reported Potential drug intermediate, solubility enhancer
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol C₉H₁₂O₂ 152.19 Furan-2-yl 92% Stereochemical studies, asymmetric synthesis
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 2-Chlorophenylamino Not reported Pharmacological activity (hypothesized)
(1R,2R)-2-(Allyloxy)cyclopentan-1-ol C₈H₁₄O₂ 142.20 Allyloxy Not reported Organic synthesis, polymer precursors
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol C₉H₁₈N₂O 170.26 Piperazinyl Not reported Pharmaceutical building block (racemic)

Key Observations :

  • Stereochemical Control : The 92% yield of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol via asymmetric hydroboration (using (+)-IpcBH₂) highlights the efficacy of chiral reagents in achieving high enantiomeric excess . This method may be adaptable to the target compound.
  • Functional Group Impact: The 2-chlorophenylamino group () introduces aromaticity and electron-withdrawing effects, likely influencing receptor binding in biological systems. Allyloxy groups () offer reactivity for further functionalization (e.g., thiol-ene click chemistry).

Stability and Reactivity

  • Oxolane vs. Furan : The saturated oxolane ring offers greater stability against oxidation compared to the furan’s conjugated diene system .
  • Amino vs.

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